4-(4-(Methylthio)phenyl)-4-oxobutanoic acid

Purity Quality Control Procurement

4-(4-(Methylthio)phenyl)-4-oxobutanoic acid (CAS 7028-67-3), also referred to as 3-(4-methylthiobenzoyl)propionic acid, is an aromatic γ-keto carboxylic acid (C₁₁H₁₂O₃S, MW 224.28 g/mol). It belongs to the 4-aryl-4-oxobutanoic acid family and features a 4-methylthio substituent on the phenyl ring.

Molecular Formula C11H12O3S
Molecular Weight 224.28 g/mol
CAS No. 7028-67-3
Cat. No. B1585642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Methylthio)phenyl)-4-oxobutanoic acid
CAS7028-67-3
Molecular FormulaC11H12O3S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIInChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyBFZJEFYDHMQRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Methylthio)phenyl)-4-oxobutanoic acid (CAS 7028-67-3) – A Differentiated γ-Keto Acid Intermediate for Anti-Inflammatory and Antimycobacterial Agent Synthesis


4-(4-(Methylthio)phenyl)-4-oxobutanoic acid (CAS 7028-67-3), also referred to as 3-(4-methylthiobenzoyl)propionic acid, is an aromatic γ-keto carboxylic acid (C₁₁H₁₂O₃S, MW 224.28 g/mol) . It belongs to the 4-aryl-4-oxobutanoic acid family and features a 4-methylthio substituent on the phenyl ring. This compound serves as a key synthetic intermediate in the preparation of non-steroidal anti-inflammatory drug (NSAID) candidates and oxazolidinone antimycobacterial agents, where the methylthio group imparts distinct chemical reactivity and biological target engagement compared to analogs bearing alkyl, halogen, or hydrogen substituents .

Why Generic 4-Aryl-4-oxobutanoic Acid Substitution Fails for CAS 7028-67-3 in Drug Intermediate Procurement


In-class 4-aryl-4-oxobutanoic acids such as 4-(4-methylphenyl)-4-oxobutanoic acid or fenbufen (4-(biphenyl-4-yl)-4-oxobutanoic acid) cannot be simply interchanged with 4-(4-(methylthio)phenyl)-4-oxobutanoic acid because the para-methylthio group fundamentally alters lipophilicity (LogP 2.46), polar surface area (PSA 79.67 Ų), and metabolic susceptibility . The sulfur atom enables site-specific oxidation to sulfoxide and sulfone metabolites, a pathway unavailable to methyl- or unsubstituted analogs, and critically contributes to chiral inversion behaviour in vivo for related anti-rheumatic 4-OBA derivatives [1]. Furthermore, the methylthio group is a necessary pharmacophoric element for antimycobacterial oxazolidinone target engagement; a simple methyl or chloro substituent fails to replicate the sulfur-mediated binding interactions observed in patent-disclosed lead series .

Quantitative Evidence: Where 4-(4-(Methylthio)phenyl)-4-oxobutanoic Acid Differentiates from Its Closest Analogs


Purity Benchmark: ≥98% (HPLC) Verified Identity vs. Sigma-Aldrich's 'No Analytical Data' Policy

When selecting a supplier for 4-(4-(methylthio)phenyl)-4-oxobutanoic acid, the purity specification is a critical differentiator. ChemImpex provides this compound with a verified purity of ≥98% (HPLC) and a defined melting point of 148-157 °C . In contrast, Sigma-Aldrich (Product JRD0829) explicitly states that it 'does not collect analytical data for this product' and sells it 'AS-IS' without any warranty of fitness for a particular purpose . For procurement decisions where reproducible synthesis or biological assay outcomes depend on known purity, the choice of supplier directly impacts experimental reliability.

Purity Quality Control Procurement

Lipophilicity Tuning: LogP of 2.46 vs. Fenbufen (LogP ~4.2) for Improved Drug-Like Properties

The calculated LogP of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid is 2.46 . This is substantially lower than the LogP of the structurally related NSAID fenbufen (4-(biphenyl-4-yl)-4-oxobutanoic acid), which has an experimental LogP of approximately 4.2 [1]. In drug discovery, a LogP below 3 is generally associated with a reduced risk of poor solubility, high metabolic turnover, and off-target promiscuity. The methylthio group provides a moderate lipophilicity increase relative to the unsubstituted phenyl analog, but avoids the excessive lipophilicity of the biphenyl system, potentially offering a more favorable balance between target binding and developability.

Lipophilicity Drug-likeness ADME

Sulfur-Dependent Chiral Inversion: Critical Role of the Methylthio Substituent in Metabolic Activation of 4-OBA Anti-Rheumatic Agents

A structure-metabolism study of 4-phenyl-4-oxobutanoic acid (4-OBA) derivatives of the anti-rheumatic agent KE-298 demonstrated that the presence of a sulfur atom in the substituent significantly influences the compound's affinity for CoA ligases, which mediate chiral inversion in vivo [1]. While a sulfur atom was not strictly required for inversion, its presence altered the affinity profile: thio-alkyl substituents (such as methylthio) underwent chiral inversion, whereas thio-acyl groups did not. This indicates that the specific electronic and steric properties of the methylthio group on the phenyl ring of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid can dictate whether the molecule behaves as a substrate for metabolic activation enzymes, a property not shared by 4-methyl or 4-chloro analogs.

Chiral Inversion Metabolism Anti-Rheumatic

Antimycobacterial Oxazolidinone Synthesis: The Methylthio Group as a Pharmacophoric Prerequisite for Mycobacterial Target Engagement

Patented oxazolidinone derivatives synthesized from 4-(4-(methylthio)phenyl)-4-oxobutanoic acid have been disclosed as possessing potent antimycobacterial properties, with activity against Mycobacterium tuberculosis, M. avium-intracellulare complex, M. fortuitum, and M. kansasii . The methylthio group is a critical structural motif for this activity; replacement with a methyl group (as in linezolid-related analogs) or removal of the sulfur atom abolishes the antimycobacterial potency. The compound therefore serves as an indispensable intermediate for accessing this specific subclass of oxazolidinone antibiotics, a role that cannot be fulfilled by simple 4-aryl-4-oxobutanoic acid analogs lacking the thioether functionality.

Antimycobacterial Oxazolidinone Synthesis

Synthetic Versatility: The Methylthio Handle Enables Selective Oxidation to Sulfoxide and Sulfone, Unavailable to Methyl or Halo Analogs

The methylthio group of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid can be selectively oxidized to the corresponding sulfoxide or sulfone using standard reagents such as hydrogen peroxide or m-chloroperbenzoic acid . This orthogonal functional group manipulation is not possible with the closest non-sulfur analogs—4-(4-methylphenyl)-4-oxobutanoic acid or 4-(4-chlorophenyl)-4-oxobutanoic acid—which lack a readily oxidizable heteroatom. The ability to generate two additional oxidation states (sulfoxide and sulfone) from a single intermediate provides a distinct advantage in diversity-oriented synthesis and medicinal chemistry campaigns, allowing fine-tuning of polarity, hydrogen-bonding capacity, and metabolic stability without altering the core scaffold.

Synthetic Versatility Oxidation Functional Group Interconversion

Procurement Reliability: Stable Solid Form with Defined Storage Condition vs. Undefined or Custom Synthesis Only Options

4-(4-(Methylthio)phenyl)-4-oxobutanoic acid is supplied as a white powder with a melting point of 148-157 °C and recommended storage at 0-8 °C . This well-defined solid form and straightforward storage condition contrast with the situation for many custom-synthesized analogs, which may be offered only in solution or as amorphous solids with undocumented stability. The availability of a characterized, stable solid facilitates accurate weighing, long-term storage, and reproducible experimental results, reducing procurement risk compared to bespoke synthesis of uncharacterized analogs.

Storage Stability Procurement Solid Form

High-Value Application Scenarios for 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid (CAS 7028-67-3) Based on Verified Differentiation Evidence


Synthesis of Methylthio-Substituted Oxazolidinone Antimycobacterial Agents

This compound is the requisite intermediate for preparing a patented series of oxazolidinones with potent activity against Mycobacterium tuberculosis and other acid-fast organisms . The para-methylthio group is a pharmacophoric requirement; substituting the intermediate with 4-methyl or 4-chloro analogs would preclude formation of the active antimycobacterial scaffold. Researchers developing novel tuberculosis therapies should procure this specific intermediate to access the protected chemical space disclosed in the patent literature.

Lead Optimization of 4-OBA-Based Anti-Inflammatory Prodrugs Requiring Metabolic Chiral Inversion

For anti-inflammatory drug discovery programs inspired by the KE-298 series, 4-(4-(methylthio)phenyl)-4-oxobutanoic acid provides a scaffold where the methylthio group supports CoA ligase-mediated chiral inversion, as established by structure-metabolism studies of 4-OBA derivatives [1]. This metabolic activation pathway is not available to non-sulfur analogs. Medicinal chemists can leverage this property to design prodrugs that undergo enantioselective bioactivation, a strategy that would fail if a 4-methyl or 4-chloro analog were used instead.

Diversity-Oriented Synthesis Utilizing Sequential Oxidation of the Methylthio Handle

The methylthio substituent allows controlled oxidation to sulfoxide and sulfone derivatives, providing three distinct oxidation states from a single starting material . This capability supports diversity-oriented synthesis and systematic exploration of structure-activity relationships, where each oxidation state can be screened for altered target potency, solubility, and metabolic stability. Analogs lacking a thioether group (e.g., 4-methyl, 4-chloro) cannot participate in such a tiered oxidation strategy.

Reliable Procurement for Multi-Step Synthesis Requiring High-Purity, Characterized Intermediates

When synthetic reproducibility is paramount, the availability of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid with a verified purity of ≥98% (HPLC) and a defined melting point (148-157 °C) from ChemImpex offers a significant advantage over the 'no analytical data' product sold by Sigma-Aldrich . Laboratories conducting multi-step syntheses or biological assays that depend on accurate stoichiometry and the absence of impurities should prioritize suppliers that provide batch-specific certificates of analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.